molecular formula C8H14O5 B14736601 Dimethyl [(propan-2-yl)oxy]propanedioate CAS No. 5257-96-5

Dimethyl [(propan-2-yl)oxy]propanedioate

Cat. No.: B14736601
CAS No.: 5257-96-5
M. Wt: 190.19 g/mol
InChI Key: AGRGUOKWCUZXTJ-UHFFFAOYSA-N
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Description

Dimethyl [(propan-2-yl)oxy]propanedioate is a diester derivative of propanedioic acid (malonic acid) with a dimethyl ester backbone and an isopropyloxy substituent. Below, we compare three related compounds from the evidence, focusing on their structural features, physicochemical properties, and industrial relevance.

Properties

CAS No.

5257-96-5

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

dimethyl 2-propan-2-yloxypropanedioate

InChI

InChI=1S/C8H14O5/c1-5(2)13-6(7(9)11-3)8(10)12-4/h5-6H,1-4H3

InChI Key

AGRGUOKWCUZXTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(propan-2-yl)oxy]propanedioate can be synthesized through the esterification of malonic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(propan-2-yl)oxy]propanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield malonic acid and isopropyl alcohol.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: Malonic acid and isopropyl alcohol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Dimethyl [(propan-2-yl)oxy]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl [(propan-2-yl)oxy]propanedioate involves its reactivity as an ester. The ester groups can undergo nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Basic Chemical Data
Compound Name (CAS) Molecular Formula Substituent/Functional Group Physical State Molecular Weight (g/mol)
Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate (1160293-27-5) C₁₄H₁₃NO₈ 4-Methoxycarbonyl-2-nitrophenyl White powder 323.26
1,3-Dimethyl 2-[(2E)-3-methoxyprop-2-en-1-ylidene]propanedioate (41530-32-9) C₉H₁₂O₅ (E)-3-Methoxyallylidene Not specified 200.19
Diethyl 2-methylidenepropanedioate (3377-20-6) C₈H₁₀O₄ Methylidene (CH₂=CH-) Not specified 170.16

Key Observations :

  • Substituent Effects: The nitro and methoxycarbonyl groups in CAS 1160293-27-5 introduce electron-withdrawing effects, likely enhancing reactivity in electrophilic substitutions . The methylidene group in CAS 3377-20-6 may promote polymerization or Diels-Alder reactions due to its unsaturated structure .
  • Physical State: Only CAS 1160293-27-5 is explicitly noted as a white powder, suggesting higher crystallinity compared to the others .

Key Observations :

  • Pharmaceutical Utility : CAS 1160293-27-5 is emphasized for its role in advanced drug development, likely due to its nitroaromatic structure enabling targeted synthesis .
  • Research Use : CAS 41530-32-9 is marketed for academic and industrial research, reflecting its utility in exploring conjugated systems .
  • Safety Considerations : CAS 3377-20-6 lacks comprehensive safety data, necessitating caution in handling .

Reactivity and Stability

  • CAS 1160293-27-5 : The nitro group may render it sensitive to reducing conditions, while the ester groups offer hydrolytic stability under neutral conditions .
  • CAS 41530-32-9 : The α,β-unsaturated ester system could participate in cycloaddition reactions, useful in heterocyclic compound synthesis .
  • CAS 3377-20-6 : The methylidene group’s unsaturation makes it prone to radical-initiated polymerization, limiting shelf life without stabilizers .

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